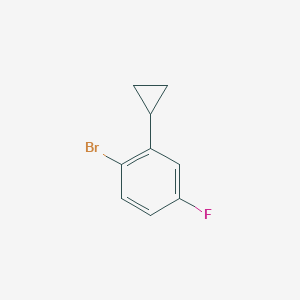

1-Bromo-2-cyclopropyl-4-fluorobenzene

Description

Contextualization of Halogenated and Cyclopropyl-Substituted Arenes in Modern Organic Chemistry

Substituted aromatic compounds form the bedrock of modern organic chemistry, with broad applications ranging from pharmaceuticals and agrochemicals to materials science. Among the vast array of possible substitutions, halogenated and cyclopropyl-substituted arenes have garnered significant attention for their unique chemical properties and utility in synthesis.

Halogenated arenes, particularly those containing bromine and fluorine, are highly valued as versatile synthetic intermediates. The carbon-bromine bond is readily functionalized through a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of complex carbon-carbon bonds. sigmaaldrich.com The presence of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluoroaromatic compounds particularly prevalent in medicinal chemistry. The synthesis of these compounds often involves electrophilic halogenation of a substituted benzene (B151609) ring, where the directing effects of existing substituents guide the position of the incoming halogen. youtube.comyoutube.comacs.org

Concurrently, the incorporation of a cyclopropyl (B3062369) group onto an aromatic ring is a key strategy in drug design. nih.gov The cyclopropane (B1198618) ring, a three-membered carbocycle, is the most common small ring system found in medicinal chemistry. nih.gov It is often employed as a bioisostere for other chemical groups, such as aromatic rings or isopropyl groups, to enhance properties like metabolic stability and target binding while increasing the fraction of sp³-hybridized carbons (Fsp³), a feature correlated with higher clinical success rates. nih.govresearchgate.net The unique electronic nature and conformational rigidity of the cyclopropyl moiety can lead to improved pharmacological profiles. nih.gov The synthesis of molecules containing this motif is an active area of research, with methods including carbene transfer to olefins and the ring-opening of strained bicyclic systems. nih.govresearchgate.net The combination of both halogen and cyclopropyl substituents on an arene core creates a molecular scaffold with significant potential for the development of novel, highly functionalized molecules.

Overview of the Current Research Landscape for 1-Bromo-2-cyclopropyl-4-fluorobenzene and Analogues

The specific compound, this compound, is situated within a research landscape focused on the synthesis and application of complex building blocks for drug discovery and materials science. While extensive public-domain research on this exact molecule is limited, the activities surrounding its close analogues provide a clear indication of its scientific relevance and potential applications. These analogues are primarily investigated as key intermediates for the synthesis of larger, biologically active molecules.

For instance, closely related polyhalogenated benzene derivatives, such as 1-Bromo-2-chloro-4-fluorobenzene, serve as crucial precursors in the synthesis of Active Pharmaceutical Ingredients (APIs). ossila.com This particular analogue is a building block for brilanestrant, a selective estrogen receptor degrader used in breast cancer therapy, and is also used to prepare catalysts for peptide synthesis. ossila.com Another analogue, 4-Bromo-2-(cyclopropylcarbonyl)-1-fluorobenzene, is categorized as a "Protein Degrader Building Block," highlighting the role of the cyclopropyl moiety in advanced medicinal chemistry applications, likely targeting protein-protein interactions or inducing protein degradation. calpaclab.com

The research focus is therefore not on these compounds as final products, but as versatile scaffolds. The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of further complexity, while the fluorine and cyclopropyl groups are incorporated to fine-tune the steric and electronic properties of the final target molecules. The synthetic routes to these compounds and their subsequent reactions are of primary interest to researchers in synthetic and medicinal chemistry.

| Analogue | CAS Number | Noted Application/Relevance |

| 1-Bromo-2-chloro-4-fluorobenzene | 110407-59-5 | Intermediate for brilanestrant (breast cancer treatment) and peptide synthesis catalysts. ossila.com |

| 4-Bromo-2-(cyclopropylcarbonyl)-1-fluorobenzene | 1222368-75-3 | Classified as a Protein Degrader Building Block. calpaclab.com |

| 1-Bromo-4-fluorobenzene | 460-00-4 | Precursor for pharmaceuticals (e.g., Citalopram, Paroxetine) and agrochemicals (e.g., Flusilazole). wikipedia.org |

| 1-(4-bromo-2-fluorophenyl) derivatives | N/A | Used in the synthesis of complex heterocyclic compounds for potential biological activity. researchgate.net |

Aims and Scope of the Academic Investigation

The primary aim of a hypothetical academic investigation into this compound would be to synthesize and fully characterize this compound, and to explore its synthetic utility as a building block for novel chemical entities with potential applications in medicinal chemistry. The investigation would be predicated on the established value of its structural motifs—the bromophenyl group for cross-coupling and the fluoro-cyclopropyl substitution for modulating bioactivity.

The scope of such an investigation would encompass:

Synthesis and Optimization: To develop an efficient and scalable synthetic route to this compound. This would involve exploring various synthetic strategies, such as the cyclopropanation of a corresponding olefin precursor or the directed halogenation of a cyclopropyl-fluorobenzene.

Spectroscopic and Physicochemical Characterization: To unambiguously confirm the structure of the synthesized compound using modern analytical techniques (NMR, MS, IR) and to determine its key physical properties.

Exploration of Reactivity: To investigate the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The goal would be to assess its efficacy in forming new C-C, C-N, and C-O bonds, thereby demonstrating its utility as a versatile synthetic platform.

Synthesis of Novel Derivatives: To utilize the compound as a key intermediate in the synthesis of a small library of more complex molecules. These target molecules would be designed based on known pharmacophores or structural motifs of interest in drug discovery, leveraging the unique combination of the cyclopropyl and fluorine substituents.

This investigation would contribute valuable knowledge to the field of synthetic organic chemistry by providing a new, well-characterized building block and demonstrating its potential for constructing complex molecular architectures relevant to pharmaceutical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-cyclopropyl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIWFKZCNJFPJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353853-80-1 | |

| Record name | 1-bromo-2-cyclopropyl-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 Cyclopropyl 4 Fluorobenzene

Retrosynthetic Analysis and Strategic Disconnections for 1-Bromo-2-cyclopropyl-4-fluorobenzene

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For this compound, several logical disconnections can be considered, primarily at the bonds connecting the substituents to the aromatic ring.

The most common and effective strategies involve disconnecting one of the carbon-substituent bonds. Key potential disconnections include:

C-Cyclopropyl Bond Disconnection: This is often a highly effective strategy. It leads to a dihalogenated fluorobenzene (B45895) precursor, such as 1,2-dibromo-4-fluorobenzene or a related species, and a cyclopropylating agent. This approach benefits from the wide availability of dihalobenzenes and the development of robust cross-coupling methods for C-C bond formation.

C-Br Bond Disconnection: This pathway involves the regioselective bromination of a 1-cyclopropyl-3-fluorobenzene precursor. The success of this route is heavily dependent on controlling the regioselectivity of the electrophilic aromatic substitution, guided by the directing effects of the existing cyclopropyl (B3062369) and fluoro groups.

C-F Bond Disconnection: While possible, this is often the least practical disconnection. Synthetically, introducing a fluorine atom often involves harsh conditions or requires starting from a specific precursor like an aniline (e.g., via the Schiemann reaction), making it a step that is preferably performed early in the synthetic sequence.

Considering these options, a strategy involving the late-stage introduction of the cyclopropyl group via a cross-coupling reaction or the late-stage bromination of a cyclopropyl-fluorobenzene intermediate are the most plausible synthetic routes.

Classical and Modern Synthetic Approaches to Substituted Benzenes

The synthesis of this compound can be achieved by a sequence of reactions that introduce the three substituents onto the benzene (B151609) core. The order of these introductions is critical for achieving the desired 1,2,4-substitution pattern.

Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto a benzene ring. mdpi.com The regiochemical outcome is governed by the electronic and steric properties of the substituents already present on the ring. Both fluorine and cyclopropyl groups are ortho-, para-directors. In a potential precursor like 1-cyclopropyl-3-fluorobenzene, the fluorine directs incoming electrophiles to its ortho positions (C2 and C4) and para position (C6). The cyclopropyl group also directs to its ortho (C2, C6) and para (C4) positions. Therefore, the C2, C4, and C6 positions are all activated. The bromination would likely occur at the C6 position (which is equivalent to the target C2 position relative to the cyclopropyl group) and the C4 position, potentially leading to a mixture of products. However, careful control of reaction conditions can often favor one isomer.

Common brominating agents and conditions are summarized below.

| Reagent(s) | Conditions | Selectivity Notes |

| Br₂ / FeBr₃ | Standard Lewis acid catalysis | Can have limited regioselectivity with multiple activating groups. |

| N-Bromosuccinimide (NBS) | Acetonitrile, often with an acid catalyst | A milder alternative to Br₂, can offer improved regioselectivity. mdpi.com |

| Tetraalkylammonium tribromides | Various solvents | Known for high para-selectivity in certain substrates. mdpi.com |

The choice of brominating agent and reaction temperature can be critical in achieving high regioselectivity in polysubstituted systems. mdpi.com

Attaching a cyclopropyl group to a benzene ring can be accomplished through several methods.

Friedel-Crafts Alkylation: Classically, a Friedel-Crafts reaction using cyclopropane (B1198618) in the presence of a Lewis acid like AlCl₃ and a co-catalyst like HCl can introduce a propyl group. stackexchange.comlibretexts.org However, this method often leads to the n-propyl group due to ring-opening of the cyclopropane ring to form a more stable primary carbocation, rather than the direct attachment of the cyclopropyl ring. stackexchange.com Therefore, this is generally not a suitable method for synthesizing cyclopropylarenes.

Cross-Coupling Reactions: A more modern and versatile approach is the use of transition-metal-catalyzed cross-coupling reactions. This involves reacting an aryl halide (e.g., a bromo- or iodo-substituted benzene) with a cyclopropyl-organometallic reagent. This method is discussed in more detail in section 2.3.1.

Gold Carbene Chemistry: Advanced methods involving oxidatively generated α-oxo gold carbene intermediates have been shown to achieve cyclopropanation of benzene rings, though this is a specialized technique. nih.gov

Introducing a fluorine atom onto an aromatic ring requires specific methodologies due to the high reactivity of elemental fluorine.

Schiemann Reaction: This is a classical method that involves the thermal decomposition of an arenediazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline. orgsyn.org For example, 2-bromo-4-cyclopropylaniline could be converted to its diazonium salt and then to this compound. This method is robust but involves the handling of potentially unstable diazonium salts.

Electrophilic Fluorination: Modern organic synthesis often employs electrophilic fluorinating agents. Reagents such as N-fluorodibenzenesulfonimide (NFSI) and Selectfluor® are powerful sources of "F+" that can directly fluorinate electron-rich aromatic rings. researchgate.net The regioselectivity is governed by the directing effects of the existing substituents, similar to bromination. Theoretical studies suggest a single electron transfer (SET) mechanism is often preferred over a direct Sₙ2-type attack. researchgate.net

| Method | Precursor | Reagents | Key Features |

| Schiemann Reaction | Aryl Amine (Aniline) | 1. NaNO₂, HBF₄ 2. Heat (Δ) | Classical, reliable method for specific isomer preparation. orgsyn.org |

| Electrophilic Fluorination | Activated Arene | Selectfluor®, NFSI | Direct fluorination, useful for electron-rich systems. researchgate.net |

Advanced Catalytic Methods in the Synthesis of this compound

Modern synthetic chemistry heavily relies on catalytic methods, particularly those using transition metals, to form C-C bonds with high efficiency and selectivity.

The formation of the C-cyclopropyl bond in this compound is ideally suited for a transition-metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for this purpose.

This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of the target molecule, two primary approaches exist:

Reaction of a dihalo-fluorobenzene with a cyclopropylboron reagent: A precursor like 1,2-dibromo-4-fluorobenzene or 1-bromo-2-iodo-4-fluorobenzene can be coupled with cyclopropylboronic acid or one of its esters. The higher reactivity of iodine compared to bromine in oxidative addition to palladium allows for selective reaction at the C-I bond, leaving the C-Br bond intact for further functionalization if needed.

Reaction of a bromo-cyclopropyl-benzene with a boronic acid: This is less relevant for this specific bond formation but is a cornerstone of aromatic chemistry.

A typical Suzuki-Miyaura coupling for this synthesis is outlined below:

Reaction Scheme: Aryl Halide (e.g., 1,2-Dibromo-4-fluorobenzene) + Cyclopropylboronic Acid → this compound

Key Components of the Suzuki-Miyaura Coupling:

| Component | Example(s) | Role in Reaction |

| Aryl Halide | 1,2-Dibromo-4-fluorobenzene | Electrophilic partner |

| Organoboron Reagent | Cyclopropylboronic acid, Potassium cyclopropyltrifluoroborate | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the Pd center and facilitates the catalytic cycle |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent (transmetalation step) |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction |

The efficiency and success of the Suzuki-Miyaura coupling have made it a preferred method in pharmaceutical and materials chemistry for the construction of complex molecules containing C(sp²)-C(sp³) bonds. researchgate.net

Stereoselective and Diastereoselective Synthesis Considerations

The target molecule, this compound, is not chiral and does not possess any stereocenters. Therefore, considerations of stereoselective and diastereoselective synthesis are not directly applicable to the final product itself.

However, if a synthetic route were to proceed through chiral intermediates, then stereocontrol would become a relevant aspect. For example, if a chiral catalyst were used in a cyclopropanation reaction of a prochiral alkene, it could lead to the formation of enantiomerically enriched intermediates. Similarly, if any of the starting materials were chiral, maintaining or controlling the stereochemistry throughout the reaction sequence would be necessary. As no specific synthetic methodologies for this compound have been identified in the literature, there is no basis upon which to discuss the applicability of stereoselective or diastereoselective strategies.

Methodological Optimization and Scalability Studies for this compound Synthesis

There is a notable absence of published studies focusing on the methodological optimization and scalability of the synthesis of this compound. Research in this area typically involves the systematic variation of reaction parameters to improve key metrics such as chemical yield, purity, reaction time, and cost-effectiveness.

Table 1: Hypothetical Parameters for Optimization Studies

| Parameter Category | Specific Parameters to Investigate | Potential Impact |

| Reactant & Reagent | Stoichiometry, catalyst loading, choice of base/ligand | Yield, reaction rate, cost |

| Solvent | Polarity, aprotic vs. protic, concentration | Reaction rate, solubility, side reactions |

| Temperature | Reaction temperature, heating/cooling profiles | Reaction kinetics, selectivity |

| Work-up & Purification | Extraction, crystallization, chromatography | Product purity, overall yield |

For any given synthetic route, scalability studies would be crucial for transitioning the process from a laboratory scale to pilot plant or industrial production. These studies would address challenges related to mass and heat transfer, reagent addition rates, and ensuring consistent product quality on a larger scale. Given the lack of a publicly documented synthesis, no such optimization or scalability studies for this compound have been found.

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 2 Cyclopropyl 4 Fluorobenzene

Reactivity at the Bromine Center: Cross-Coupling and Functionalization Reactions

The carbon-bromine bond in 1-bromo-2-cyclopropyl-4-fluorobenzene is a key site for molecular elaboration, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This reactivity is central to its utility as a building block in the synthesis of more complex molecules.

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds, and this compound is a suitable substrate for these transformations.

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide, is a widely used method for generating biaryl structures. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of similar fluorinated aryl bromides has been investigated. For instance, studies on the Suzuki-Miyaura coupling of various bromofluorobenzenes with boronic acids demonstrate that such reactions proceed with good conversion rates, particularly at elevated temperatures. mdpi.com The catalytic activity can be influenced by the choice of catalyst, with heterogeneous systems based on palladium nanoparticles showing excellent versatility. mdpi.com

Table 1: Illustrative Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides

| Aryl Bromide | Boronic Acid | Catalyst | Temperature (°C) | Conversion (%) |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 110 | ~100 |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 110 | High |

| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 110 | High |

Note: This data is based on the reactivity of similar compounds and is intended to be illustrative of the potential reactivity of this compound.

The Heck reaction provides a method for the arylation of alkenes. This palladium-catalyzed process involves the reaction of an aryl halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgnih.gov The reaction is known for its high trans selectivity. organic-chemistry.org While specific data for this compound is scarce, the general mechanism and broad substrate scope of the Heck reaction suggest its applicability to this compound for the synthesis of cyclopropyl- and fluoro-substituted stilbene (B7821643) derivatives and other vinylated aromatics. organic-chemistry.orgnih.gov

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. libretexts.orgorganic-chemistry.org This reaction is conducted under mild conditions and is a reliable method for the synthesis of arylalkynes. libretexts.orggold-chemistry.org The Sonogashira coupling is a valuable tool for extending the carbon framework of aromatic compounds, and this compound would be an expected substrate for such transformations.

C-N and C-O Cross-Coupling Methodologies

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds from aryl halides is crucial in the synthesis of pharmaceuticals and other functional materials.

The Ullmann condensation is a copper-catalyzed reaction that converts aryl halides into aryl ethers, aryl thioethers, and aryl amines. organic-chemistry.org This reaction, particularly for C-O bond formation (Ullmann ether synthesis), often requires higher temperatures than palladium-catalyzed methods. Modern protocols have been developed that utilize soluble copper catalysts and various ligands to improve reaction efficiency.

Table 2: General Conditions for C-N and C-O Cross-Coupling Reactions

| Reaction | Catalyst System | Nucleophile | Base | Typical Solvent |

| Buchwald-Hartwig Amination | Pd precursor + phosphine (B1218219) ligand | Primary/secondary amines | Strong bases (e.g., NaOtBu) | Toluene, Dioxane |

| Ullmann Condensation | Cu catalyst (e.g., CuI) + ligand | Alcohols, phenols, amines | K2CO3, Cs2CO3 | DMF, DMSO |

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Bromine

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. science.gov The fluorine atom in this compound is an electron-withdrawing group, which could potentially facilitate SNAr at the bromine position, although this is generally less favorable than displacement of fluoride (B91410) in highly activated systems.

The mechanism of SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. nih.gov The rate of reaction is influenced by the nature of the leaving group, with fluoride being a better leaving group than bromide in many SNAr reactions due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic. youtube.com However, in certain gas-phase reactions of polyfluorobromobenzenes, competition between fluoride and bromide loss has been observed. science.gov

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group of this compound is a strained three-membered ring that can undergo a variety of transformations, including ring-opening reactions and rearrangements, often driven by the release of ring strain.

Ring-Opening Reactions and Subsequent Derivatizations

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening under various conditions, providing a pathway to functionalized alkyl chains.

Acid-catalyzed ring-opening of arylcyclopropanes can proceed via protonation of the cyclopropyl ring, leading to a carbocationic intermediate that can be trapped by a nucleophile. The regioselectivity of the ring-opening is influenced by the electronic nature of the aryl substituent. Gold-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with various nucleophiles have been shown to be an efficient method for C-C bond cleavage of the cyclopropane (B1198618) ring. rsc.org

Lewis acid-mediated ring-opening reactions of cyclopropyl aryl ketones have been reported to proceed in the presence of Lewis acids such as TMSOTf, leading to the formation of functionalized propenones. mdpi.com Transition metal-catalyzed [3+2] cycloadditions of cyclopropanes with alkenes, enabled by tetraalkoxydiboron(4)/isonicotinate catalysis, have also been developed, showcasing the utility of cyclopropanes as three-carbon building blocks. nih.gov

Table 3: Examples of Ring-Opening Reactions of Arylcyclopropane Derivatives

| Substrate Type | Reagent/Catalyst | Product Type | Reference |

| 2-(1-Alkynyl-cyclopropyl)pyridine | Au-catalyst, Nucleophiles | Indolizines | rsc.org |

| Cyclopropyl aryl ketones | TMSOTf, Arylaldehydes | 2-(2-Hydroxyethyl)-1,3-diarylpropenones | mdpi.com |

| Donor-acceptor cyclopropanes | Lewis acids, Thioureas | Bicyclic furo-, pyrano-, and pyrrololactams | youtube.com |

Note: This table presents examples of ring-opening reactions for arylcyclopropane derivatives to illustrate the potential reactivity of the cyclopropyl moiety in this compound.

Strain-Release Driven Transformations and Rearrangements

The inherent strain energy of the cyclopropyl ring can be harnessed to drive skeletal rearrangements, leading to the formation of new cyclic or acyclic structures.

Photochemical isomerizations can also induce rearrangements in strained ring systems. nih.gov Furthermore, strain-release-driven reactions of highly strained systems like bicyclo[1.1.0]butanes have been widely employed in organic synthesis to create diverse molecular scaffolds. researchgate.netresearchgate.netrsc.org These examples highlight the potential for the cyclopropyl group in this compound to participate in a variety of transformations driven by the release of its inherent ring strain.

Electronic and Steric Influence of the Cyclopropyl Group on Aromatic Reactivity

The cyclopropyl group, a three-membered carbocycle, exerts a unique combination of electronic and steric effects on the reactivity of the aromatic ring in this compound. wikipedia.org Its influence stems from the strained nature of its C-C bonds, which possess significant p-character and are often described in terms of Walsh orbitals. This feature allows the cyclopropyl group to act as a good π-electron donor, capable of conjugating with adjacent unsaturated systems like the benzene (B151609) ring. stackexchange.com This π-donating ability can enhance the electron density of the aromatic ring, thereby influencing its susceptibility to electrophilic attack.

Reactivity of the Fluorine Atom and C-F Bond Activation

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making the fluorine atom in this compound generally unreactive under standard conditions. rsc.org However, the functionalization of this typically inert bond is a significant area of research, offering pathways to novel fluorinated compounds. mdpi.com The reactivity of the fluorine atom is substantially influenced by the electronic environment of the aromatic ring and the presence of other substituents. researchgate.net

The activation and subsequent functionalization of the C-F bond in fluoroaromatic compounds often require specialized strategies, typically involving transition-metal catalysis. nih.gov Methodologies have been developed for the selective conversion of C-F bonds, which can provide novel molecular structures that are otherwise difficult to access. mdpi.com These strategies often rely on the use of potent catalysts and specific reaction conditions to overcome the high bond dissociation energy of the C-F bond. researchgate.net

Recent advancements have highlighted the use of transition-metal complexes, including those of cobalt, to promote C-F bond activation, allowing for regioselective functionalization. nih.gov Photocatalysis has also emerged as a powerful tool, enabling C-F bond activation under milder conditions. researchgate.net These methods are crucial for the selective transformation of polyfluoroarenes into more complex molecules.

Table 1: Examples of Catalytic Systems for C-F Bond Activation

| Catalytic System | Substrate Type | Functionalization | Reference |

|---|---|---|---|

| Cobalt Complexes | Fluoroaromatic Imines and Ketones | Cyclometalation | nih.gov |

| Copper Catalysis | Multifluro-aromatics | Hydrodefluorination | mdpi.com |

This table is illustrative and provides examples of catalytic systems used for C-F bond activation in broader contexts, which are applicable to understanding the potential reactivity of the title compound.

This dual electronic nature leads to a specific directing effect. The resonance donation of electrons is most effective at the ortho and para positions, stabilizing the carbocation intermediates formed during electrophilic attack at these sites. vaia.com Consequently, fluorine is an ortho, para-director, despite being a deactivating group. vaia.comijrar.org In some cases, particularly for reactions with highly reactive electrophiles, the partial rate factor for substitution at the para position of fluorobenzene (B45895) can be greater than unity, indicating that for certain reactions, fluorine can be activating at this specific position. ijrar.orgacs.org

Chemo-, Regio-, and Stereoselective Transformations Involving Multiple Functional Groups

The presence of three distinct functional groups in this compound—a bromine atom, a fluorine atom, and a cyclopropyl group—attached to an aromatic ring presents significant challenges and opportunities for selective chemical transformations. The differential reactivity of the C-Br and C-F bonds is a key factor in achieving chemoselectivity. The C-Br bond is significantly weaker and more readily activated in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) compared to the robust C-F bond. This allows for selective functionalization at the bromine-substituted position while leaving the fluorine atom intact. wikipedia.orgresearchgate.net

Regioselectivity is governed by the directing effects of the existing substituents. The fluorine atom directs electrophilic attack to its ortho and para positions, while the cyclopropyl group also influences the substitution pattern through its electronic and steric properties. stackexchange.comvaia.com In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the fluorine can activate the ring, but such reactions are generally less common for monofluoroarenes unless further activated by other strong electron-withdrawing groups. researchgate.net

Computational and Theoretical Studies on Reaction Mechanisms

Computational and theoretical studies provide invaluable insights into the reaction mechanisms, selectivity, and reactivity of complex molecules like this compound. researchgate.net By employing quantum chemistry methods, such as Density Functional Theory (DFT), researchers can model reaction pathways, calculate activation energies, and analyze the structures of transition states. nih.gov These studies help to rationalize experimentally observed outcomes and to predict the feasibility of new transformations.

Transition state analysis is a cornerstone of computational mechanistic studies. By calculating the potential energy surface for a given reaction, the structures and energies of reactants, intermediates, transition states, and products can be determined. researchgate.net For reactions involving this compound, computational studies can elucidate the factors controlling selectivity. For instance, DFT calculations can rationalize the preference for C-Br versus C-F bond activation in cross-coupling reactions by comparing the activation barriers for oxidative addition of a metal catalyst to each bond.

Computational studies on related systems have shed light on the mechanisms of C-F activation, highlighting the roles of the metal center, ligands, and substrate electronics in determining the reaction outcome. nih.gov Similarly, the influence of the cyclopropyl group on aromatic reactivity, including its ability to stabilize radical intermediates or participate in ring-opening reactions under certain conditions, can be effectively modeled. nih.govbohrium.com These theoretical investigations are crucial for understanding the intricate details of reaction pathways and for the rational design of new synthetic methods. nih.govacs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful predictive tools for elucidating the electronic structure and anticipating the reactivity of molecules like this compound. While specific DFT studies on this exact molecule are not prevalent in published literature, the methodology allows for a robust theoretical analysis. Such calculations would typically be performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net

Furthermore, these calculations generate molecular electrostatic potential (MEP) maps. An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and represent likely targets for nucleophiles. For this compound, an MEP map would likely show negative potential concentrated on the aromatic ring and the highly electronegative fluorine atom, while the area around the hydrogen atoms would exhibit a more positive potential.

Calculated atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis, offer a quantitative measure of the electron distribution. This analysis would precisely quantify the electron-withdrawing effects of the fluorine and bromine atoms and the electron-donating nature of the cyclopropyl group, detailing their influence on each carbon atom of the benzene ring. This information is invaluable for predicting the regioselectivity of substitution reactions. For instance, sites on the aromatic ring with the highest electron density would be the predicted locations for electrophilic aromatic substitution.

Interactive Table: Predicted Outputs from Quantum Chemical Calculations This table represents theoretical data that would be generated from DFT calculations on this compound.

| Calculated Property | Predicted Outcome/Significance |

|---|---|

| HOMO Energy | Indicates the molecule's capacity as an electron donor; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates the molecule's capacity as an electron acceptor; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity; a smaller gap implies higher polarizability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of attack. |

| NBO Atomic Charges | Quantifies the electron density on each atom, allowing for detailed prediction of regioselectivity. |

Analysis of Substituent Effects on Reactivity (e.g., Hammett correlations, DFT calculations)

The reactivity of the this compound ring is governed by the combined electronic effects of its three substituents: the fluorine atom, the bromine atom, and the cyclopropyl group. These effects can be dissected into inductive and resonance components and can be quantified using methods like Hammett correlations and further explored through DFT calculations. wikipedia.orglibretexts.org

Inductive and Resonance Effects:

Cyclopropyl Group: The cyclopropyl group is unique. Due to the high p-character of its C-C bonds (a consequence of ring strain), it can participate in conjugation with the aromatic π-system, behaving similarly to a double bond. stackexchange.comwikipedia.org This allows it to act as a good π-electron donor, exerting an activating resonance effect (+R). vaia.com Its inductive effect is considered weakly electron-donating (+I). This combination makes the cyclopropyl group an activator and an ortho, para-director.

The interplay of these groups on the benzene ring is complex. The fluorine is para to the bromine and meta to the cyclopropyl group. The cyclopropyl group is ortho to the bromine. The activating, ortho, para-directing influence of the cyclopropyl group will compete with the deactivating, ortho, para-directing influence of the halogens. DFT calculations of electron density on the ring carbons would be essential to predict the ultimate regioselectivity of reactions like electrophilic aromatic substitution.

Hammett Correlations: The Hammett equation (log(k/k₀) = σρ) provides a quantitative way to assess the effect of substituents on the reaction rates and equilibria of aromatic compounds. wikipedia.org The substituent constant, sigma (σ), measures the electronic effect of a substituent, while the reaction constant, rho (ρ), depends on the nature of the reaction. Positive σ values indicate electron-withdrawing groups, and negative values indicate electron-donating groups.

Although a Hammett analysis for the entire this compound molecule would require experimental data, the known σ values for the individual substituents provide insight into their expected influence.

Interactive Table: Hammett Substituent Constants This table presents established Hammett constants for the relevant substituents.

| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Nature |

|---|---|---|---|

| Bromo (-Br) | 0.39 | 0.23 | Electron-withdrawing |

| Fluoro (-F) | 0.34 | 0.06 | Electron-withdrawing |

| Cyclopropyl (-c-C3H5) | -0.07 pitt.edustenutz.eu | -0.21 pitt.edustenutz.eu | Electron-donating pitt.edustenutz.eu |

Source: Values for Bromo and Fluoro are standard literature values. Values for Cyclopropyl are from Hansch, C. et al. (1991). pitt.edustenutz.eu

The negative σ values for the cyclopropyl group confirm its electron-donating character, which tends to activate the ring and stabilize cationic intermediates formed during electrophilic substitution. vaia.compitt.edustenutz.eu The positive values for fluoro and bromo confirm their deactivating, electron-withdrawing nature. In this compound, the net effect on any given reaction would depend on the position of attack and the specific demands of the reaction's transition state, as quantified by the ρ value. DFT calculations would complement this analysis by modeling the transition state energies for substitution at different positions on the ring, providing a more detailed prediction of reactivity and regioselectivity.

Application As a Versatile Synthetic Intermediate

Utilization in the Construction of Complex Organic Scaffolds

The distinct features of 1-Bromo-2-cyclopropyl-4-fluorobenzene make it an ideal starting material for the synthesis of intricate organic frameworks, including polycyclic and heterocyclic systems, and as a key component in multistep synthetic sequences.

Precursor for Advanced Polycyclic and Heterocyclic Systems

While specific examples detailing the direct conversion of this compound into complex polycyclic and heterocyclic systems are not extensively documented in publicly available literature, its structural motifs are present in various patented bioactive molecules. The inherent reactivity of the aryl bromide moiety allows for its participation in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the assembly of such complex structures. For instance, intramolecular Heck reactions or Buchwald-Hartwig aminations, following initial functionalization at the bromine position, could be envisioned as pathways to construct fused ring systems. The presence of the cyclopropyl (B3062369) and fluoro groups can influence the regioselectivity and stereoselectivity of these cyclization reactions, offering routes to novel and structurally diverse scaffolds.

Building Block in Multistep Organic Synthesis

The utility of this compound as a foundational building block in multistep organic synthesis is well-recognized. Its ability to undergo a variety of chemical transformations allows for the sequential introduction of different molecular fragments, paving the way for the assembly of complex target molecules.

One of the most common and powerful applications of this compound is in palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis. nih.govtcichemicals.com In this context, this compound can be readily coupled with a wide range of boronic acids or their derivatives to form biaryl or aryl-heteroaryl structures. These structures are prevalent in many biologically active compounds.

Another key transformation is the formation of Grignard reagents. sigmaaldrich.com The reaction of this compound with magnesium metal would yield the corresponding Grignard reagent, a potent nucleophile. This organometallic intermediate can then be reacted with a diverse array of electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce new carbon-carbon bonds and build up molecular complexity.

Role in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

While direct public domain research explicitly detailing the use of this compound for specific commercial drugs is limited, its isomers and related structures are frequently cited in the patent literature for the synthesis of bioactive compounds. For example, the related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) is a known intermediate in the synthesis of the antidiabetic drug dapagliflozin. google.com This highlights the importance of the substituted halobenzene motif in the construction of complex pharmaceutical agents.

Methodologies for Incorporating this compound into Target Structures

The incorporation of the this compound moiety into larger molecules primarily relies on the reactivity of the carbon-bromine bond. The following table summarizes some of the key synthetic methodologies that can be employed:

| Reaction Type | Reagents and Conditions | Resulting Transformation |

| Suzuki-Miyaura Coupling | Boronic acid (R-B(OH)2), Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), solvent (e.g., toluene/water) | Forms a new C-C bond, coupling the aromatic ring to the 'R' group of the boronic acid. |

| Heck Coupling | Alkene, Pd catalyst, base | Forms a new C-C bond, attaching the aromatic ring to a vinylic carbon. |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Forms a new C-C bond, coupling the aromatic ring to an alkynyl group. |

| Buchwald-Hartwig Amination | Amine (R-NH2), Pd catalyst, base | Forms a new C-N bond, creating an arylamine derivative. |

| Grignard Reagent Formation | Magnesium (Mg), anhydrous ether or THF | Forms an organomagnesium halide (Ar-MgBr), a strong nucleophile. |

| Lithiation | Organolithium reagent (e.g., n-BuLi) | Forms an aryllithium species (Ar-Li), a highly reactive nucleophile. |

These reactions provide a robust toolkit for chemists to strategically integrate the this compound unit into a wide range of target molecules, enabling the synthesis of novel compounds with potential applications in medicine and agriculture.

Development of Novel Synthetic Methodologies Leveraging the Unique Features of this compound

The unique combination of functional groups in this compound also makes it an interesting substrate for the development of new synthetic methods. For instance, the interplay between the ortho-cyclopropyl group and the bromine atom could be exploited in directed ortho-metalation reactions, where the cyclopropyl group directs a metalating agent to the adjacent position, allowing for selective functionalization.

Furthermore, the presence of both a bromine and a fluorine atom on the same ring opens up possibilities for selective cross-coupling reactions. Under carefully controlled conditions, it might be possible to selectively react at the more labile carbon-bromine bond while leaving the stronger carbon-fluorine bond intact. This differential reactivity is a valuable tool in synthetic chemistry, allowing for the stepwise and controlled elaboration of the aromatic core.

While specific research focused on developing novel methodologies with this exact substrate is not widely reported, the principles of modern synthetic chemistry suggest that its unique electronic and steric properties hold significant potential for inspiring new and innovative chemical transformations.

Advanced Analytical Methodologies for Understanding 1 Bromo 2 Cyclopropyl 4 Fluorobenzene Transformations

Spectroscopic Techniques for In-Depth Mechanistic Understanding and Reaction Monitoring

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and bonding. For a molecule like 1-Bromo-2-cyclopropyl-4-fluorobenzene, a multi-faceted spectroscopic approach is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl (B3062369) protons. The three aromatic protons will appear as complex multiplets in the downfield region (typically 6.8-7.5 ppm), with their specific chemical shifts and coupling patterns dictated by the electronic effects of the bromine, fluorine, and cyclopropyl substituents. The cyclopropyl group will exhibit signals in the upfield region, with the methine proton appearing as a multiplet and the four diastereotopic methylene protons also showing complex splitting patterns, likely between 0.5 and 1.2 ppm.

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data. It is expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the 110-145 ppm range, with the carbons directly attached to the electronegative bromine and fluorine atoms showing characteristic shifts. The cyclopropyl carbons will appear at significantly higher field, typically between 5 and 20 ppm.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be a highly informative technique. A single resonance is expected, and its chemical shift would be indicative of the electronic environment around the fluorine atom on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH | 6.8 - 7.5 | 115 - 135 | Complex multiplets due to H-H and H-F coupling. |

| C-Br | - | 110 - 120 | Chemical shift influenced by the inductive effect of bromine. |

| C-F | - | 155 - 165 (d) | Large coupling constant (¹JCF) expected. |

| C-cyclopropyl | - | 140 - 150 | Quaternary carbon with a downfield shift. |

| Cyclopropyl CH | 1.8 - 2.5 | 15 - 25 | Methine proton, multiplet. |

| Cyclopropyl CH₂ | 0.5 - 1.2 | 5 - 15 | Two sets of diastereotopic protons, complex multiplets. |

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy and for tracking reaction intermediates and products.

For this compound (C₉H₈BrF), HRMS would show a characteristic molecular ion peak [M]⁺. Due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a doublet of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). This isotopic pattern is a definitive signature for a monobrominated compound.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways would likely involve the loss of the bromine atom ([M-Br]⁺) or the cyclopropyl group ([M-C₃H₅]⁺), leading to characteristic fragment ions.

Table 2: Predicted HRMS Fragments for this compound

| Fragment Ion | Formula | Predicted m/z | Notes |

| [M]⁺ | [C₉H₈⁷⁹BrF]⁺ | ~213.98 | Molecular ion with ⁷⁹Br isotope. |

| [M+2]⁺ | [C₉H₈⁸¹BrF]⁺ | ~215.98 | Molecular ion with ⁸¹Br isotope. |

| [M-Br]⁺ | [C₉H₈F]⁺ | ~135.06 | Loss of a bromine radical. |

| [M-C₃H₅]⁺ | [C₆H₃⁷⁹BrF]⁺ | ~172.94 | Loss of a cyclopropyl radical. |

| [M-C₃H₅+2]⁺ | [C₆H₃⁸¹BrF]⁺ | ~174.94 | Isotopic peak for the loss of a cyclopropyl radical. |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present. These techniques are complementary and can be used to monitor the appearance or disappearance of functional groups during a chemical transformation.

The IR spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the cyclopropyl group (around 2900-3000 cm⁻¹). The C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. Key vibrations for the substituents would be the C-F stretch (typically 1200-1250 cm⁻¹) and the C-Br stretch (usually in the 500-650 cm⁻¹ region).

Table 3: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Cyclopropyl C-H Stretch | 2900 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1200 - 1250 | IR (strong) |

| C-Br Stretch | 500 - 650 | IR, Raman |

Chromatographic Methods for Isolation, Purification, and Purity Assessment in Research

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities. The choice of method depends on the volatility and polarity of the compound.

Gas Chromatography (GC): Given its likely volatility, this compound should be amenable to analysis by GC. This technique would be suitable for assessing the purity of a sample and for monitoring the progress of a reaction. A non-polar or medium-polarity capillary column would likely be used, and detection could be achieved with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification. For this compound, reversed-phase HPLC would be the most probable method, using a C18 or C8 stationary phase. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol. A UV detector would be suitable for detection, as the benzene ring will absorb UV light.

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection |

| GC | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium or Nitrogen | FID or MS |

| HPLC | C18 silica gel | Acetonitrile/Water or Methanol/Water gradient | UV (e.g., at 254 nm) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation of Derivatives

While this compound is likely a liquid at room temperature, X-ray crystallography remains a vital tool for the unambiguous determination of the three-dimensional structure of its solid derivatives. If a crystalline derivative of the compound were synthesized (for example, through a reaction that introduces a carboxylic acid or amide functionality), single-crystal X-ray diffraction could provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is the gold standard for determining absolute stereochemistry if chiral centers are present. The analysis would also reveal details about intermolecular interactions, such as π-stacking or halogen bonding, which govern the crystal packing.

Future Directions and Emerging Research Avenues

Exploration of Sustainable and Green Chemistry Approaches in Synthesis and Transformation

The future synthesis and transformation of 1-Bromo-2-cyclopropyl-4-fluorobenzene will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. researchgate.netresearchgate.net A primary focus will be the development of catalytic systems that are not only effective but also reusable and operate under mild conditions. For instance, traditional homogeneous palladium catalysts used in cross-coupling reactions at the bromo-position could be replaced with heterogeneous, recyclable alternatives like palladium nanoparticles supported on materials such as modified graphene. researchgate.net This approach aligns with the green chemistry goal of waste reduction and catalyst longevity.

Furthermore, a shift away from conventional organic solvents towards more environmentally benign media is anticipated. Research into performing transformations of aryl halides in aqueous phases or even under solvent-free conditions is an active area that could be applied to this compound. researchgate.netrsc.org Such methods reduce the use of volatile organic compounds (VOCs), which are a major source of industrial pollution. The optimization of reaction parameters to maximize atom economy—ensuring that the maximum number of atoms from the reactants are incorporated into the final product—will be a key metric in developing these sustainable pathways.

| Transformation Type | Traditional Approach | Potential Green Chemistry Approach | Anticipated Benefits |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Homogeneous Pd complexes (e.g., Pd(PPh₃)₄) in organic solvents (e.g., Toluene, Dioxane). | Supported Pd nanoparticles on recyclable materials; reactions in aqueous media or solvent-free conditions. researchgate.net | Catalyst reusability, reduced solvent waste, improved safety profile. |

| Heck Coupling | Palladium acetate with phosphine (B1218219) ligands in polar aprotic solvents (e.g., DMF, DMAc). | Use of phase-transfer catalysts in water; ligand-free palladium systems. | Elimination of toxic solvents, simplified product purification. |

| General Synthesis | Multi-step synthesis with stoichiometric reagents and purification by column chromatography. | One-pot or tandem reactions; use of catalytic reagents over stoichiometric ones. rsc.org | Reduced waste, energy savings, higher process efficiency. |

Development of Chemoenzymatic or Biocatalytic Pathways

The application of enzymes in organic synthesis offers unparalleled selectivity and efficiency under mild, aqueous conditions, making it a highly attractive avenue for green chemistry. nih.gov For this compound, the development of chemoenzymatic or fully biocatalytic pathways represents a significant leap forward. While specific enzymes that act on this exact substrate may not yet be identified, the broader toolbox of biocatalysis provides a clear roadmap for future research. nih.gov

Enzymes such as lyases, oxidoreductases, and transferases could be engineered or discovered to perform specific transformations on the molecule. nih.govacs.org For example, a hypothetical pathway could involve an engineered hydroxylase to introduce a hydroxyl group onto the aromatic ring, followed by a glycosyltransferase to attach a sugar moiety, thereby creating novel derivatives with potentially useful biological properties. Another possibility is the use of enzymes for stereoselective cyclopropanation to build the cyclopropyl (B3062369) group itself from an olefin precursor, offering a biocatalytic route to the core structure. acs.org The field of chemoenzymatic synthesis, which combines chemical and biological steps, could also be employed, for instance, using a fluorinase enzyme to introduce the fluorine atom into a precursor molecule. researchgate.netrsc.org

| Enzyme Class | Potential Reaction | Target Site on Compound | Potential Outcome |

|---|---|---|---|

| Lyases (e.g., Pictet-Spenglerases) | C-C bond formation. nih.gov | Aromatic Ring | Annulation to form heterocyclic structures. |

| Oxidoreductases (e.g., Hydroxylases) | Hydroxylation | Aromatic Ring (C-H bonds) | Introduction of hydroxyl groups for further functionalization. |

| Transferases (e.g., Methyltransferases) | Alkylation. nih.gov | Aromatic Ring or a pre-installed functional group | Site-selective methylation or other alkylations. |

| Halohydrin Dehalogenases | C-C bond formation via epoxide intermediates. nih.gov | Hypothetical olefin precursor | Alternative synthesis of the cyclopropyl ring. |

Advanced Computational Modeling for De Novo Design and Optimization of Reactions

Computational chemistry is poised to revolutionize how new reactions and synthetic routes are discovered and optimized. rochester.edu For a molecule like this compound, advanced computational modeling can provide deep mechanistic insights and predict reactivity, thereby guiding experimental work and reducing trial-and-error. Methods such as Density Functional Theory (DFT) can be used to calculate transition state energies, reaction profiles, and the electronic properties of intermediates, helping to explain the regioselectivity of reactions and the efficacy of different catalysts.

Beyond reaction optimization, computational tools are increasingly used for the de novo design of catalysts and reaction pathways. Machine learning algorithms, trained on large datasets of known reactions, can predict the outcomes of new chemical transformations with increasing accuracy. wikipedia.org This data-driven approach could be applied to predict successful cross-coupling partners for this compound or to identify novel reaction conditions that might not be intuitively obvious to a human chemist. These predictive models can significantly accelerate the discovery of new derivatization strategies.

| Computational Method | Specific Application | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states of a Suzuki coupling reaction. | Reaction energy barriers, optimal catalyst geometry, mechanistic pathway. |

| Time-Dependent DFT (TDDFT) | Predicting UV-Vis absorption spectra of derivatives. rochester.edu | Electronic properties, potential applications in materials science. |

| Natural Bond Orbital (NBO) Analysis | Analyzing charge distribution and orbital interactions. wisc.edu | Reactivity of different sites on the molecule (e.g., susceptibility to nucleophilic attack). |

| Machine Learning Models | Predicting yields for a range of cross-coupling reactions. wikipedia.org | Identification of high-yield conditions and novel substrate combinations. |

Synergistic Reactivity of Multiple Functional Groups in Complex Chemical Environments

The unique arrangement of bromo, fluoro, and cyclopropyl groups on the aromatic ring offers intriguing possibilities for synergistic reactivity, where the interplay between these functionalities enables novel transformations. The electron-withdrawing nature of the fluorine atom influences the reactivity of the entire aromatic system, particularly affecting the sites of electrophilic and nucleophilic attack. The bromo group is a well-established handle for cross-coupling reactions, while the cyclopropyl group, a strained ring system, can participate in unique C-C bond activation or ring-opening reactions.

Future research could focus on developing catalytic systems that can selectively address one functional group in the presence of others or that can orchestrate a cascade reaction involving multiple groups. For example, a single catalyst might first mediate a cross-coupling at the C-Br bond, with a subsequent intramolecular reaction involving the cyclopropyl ring. Understanding and controlling the regiochemistry of such transformations, potentially guided by frameworks like the Green-Davies-Mingos rules for organometallic complexes, will be crucial. wikipedia.org

| Reaction Concept | Functional Groups Involved | Potential Catalyst/Reagent Type | Hypothetical Product Class |

|---|---|---|---|

| Coupling-Cyclization Cascade | Bromo and Cyclopropyl | Transition metal catalyst (e.g., Pd, Rh) | Polycyclic aromatic compounds |

| Directed C-H Functionalization | Fluoro and Aromatic C-H | Directing group and transition metal catalyst | Ortho-fluorinated functionalized aromatics |

| Reductive Coupling/Ring Opening | Bromo and Cyclopropyl | Reductive catalyst system | Functionalized alkylbenzenes |

Unexplored Derivatization and Functionalization Strategies

Building on the foundations of green chemistry, biocatalysis, and computational design, numerous unexplored derivatization strategies for this compound can be envisioned. These strategies move beyond standard transformations to explore the frontiers of modern synthetic chemistry.

One promising area is the use of metallaphotoredox catalysis, which merges photoredox catalysis with transition metal catalysis to enable reactions under exceptionally mild conditions. This could be used for novel C-C or C-N bond formations at the bromo-position that are difficult to achieve with traditional thermal methods. acs.org Another frontier is the direct functionalization of the C-H bonds on both the aromatic ring and the cyclopropyl group. acs.org While challenging, site-selective C-H activation would provide a highly atom-economical way to introduce new functional groups without pre-functionalized starting materials. Furthermore, advanced catalytic methods, such as gold-catalyzed alkyne functionalizations, could be adapted to use derivatives of this compound as coupling partners, leading to complex molecular architectures. acs.org

| Target Functional Group | Proposed Methodology | Key Advantage | Potential Resulting Structure |

|---|---|---|---|

| Bromo Group | Nickel/Photoredox Dual Catalysis | Access to novel coupling partners under mild conditions. wikipedia.org | Alkyl, amino, or ether-linked derivatives. |

| Cyclopropyl Group | Tertiary Csp³–H Amination. acs.org | Direct introduction of nitrogen without pre-functionalization. | 1-Amino-1-(aryl)cyclopropane derivatives. |

| Aromatic C-H Bond | Regioselective C-H Borylation | Creates a new handle for subsequent cross-coupling. | Boronic ester derivatives for further elaboration. |

| Entire Scaffold | Gold-Catalyzed Intermolecular Difunctionalization. acs.org | Rapid construction of molecular complexity. | Highly substituted α-aryl ketones. |

Q & A

Basic: What are the common synthetic routes for preparing 1-bromo-2-cyclopropyl-4-fluorobenzene, and how can purity be optimized?

Answer:

The synthesis typically involves halogenation or cross-coupling reactions. For example, a Ullmann coupling or Suzuki-Miyaura reaction could introduce the cyclopropyl group to a bromo-fluorobenzene precursor. Key steps include:

- Halogenation : Direct bromination of 2-cyclopropyl-4-fluorobenzene using Br₂/FeBr₃ or NBS (N-bromosuccinimide) under controlled conditions.

- Cyclopropane introduction : Cyclopropanation via Simmons-Smith reaction or transition-metal-catalyzed coupling.

Purity optimization : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to achieve >95% purity. Monitor by GC or HPLC, as impurities may arise from incomplete substitution or side reactions .

Basic: How can researchers characterize the physicochemical properties of this compound?

Answer:

Key characterization methods include:

Advanced: How do steric and electronic effects of the cyclopropyl group influence reactivity in cross-coupling reactions?

Answer:

The cyclopropyl group introduces steric hindrance and electron-donating effects due to its saturated sp³ hybrid orbitals:

- Steric effects : May slow down oxidative addition in Pd-catalyzed reactions (e.g., Suzuki coupling), requiring bulky ligands (XPhos) or elevated temperatures.

- Electronic effects : The cyclopropane’s conjugation with the aromatic ring can stabilize intermediates via hyperconjugation, altering regioselectivity.

Case study : In Suzuki reactions, this compound shows lower reactivity compared to non-substituted analogs, necessitating extended reaction times (24–48 hrs) .

Advanced: What are the challenges in analyzing contradictory spectral data for this compound?

Answer:

Contradictions may arise from:

- Dynamic effects : Cyclopropane ring strain can cause unexpected splitting in NMR (e.g., diastereotopic protons).

- Halogen exchange : Residual Cl or I impurities from synthesis may appear in mass spectra.

Resolution strategies :

Use high-resolution MS (HRMS) to distinguish isotopic patterns (Br: 1:1, Cl: 3:1).

Variable-temperature NMR to resolve overlapping signals.

Cross-validate with X-ray crystallography if crystalline .

Advanced: How does the fluorobromobenzene scaffold impact stability under varying experimental conditions?

Answer:

- Thermal stability : Decomposition observed >200°C (TGA data from analogs ).

- Photostability : The C-Br bond is susceptible to UV-induced cleavage; store in amber vials.

- Hydrolytic stability : Resistant to hydrolysis in neutral conditions but degrades in strong bases (e.g., NaOH/EtOH) via nucleophilic aromatic substitution.

Mitigation : Use anhydrous solvents and inert atmospheres for long-term storage .

Advanced: What computational methods are suitable for predicting substituent effects on reaction pathways?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess steric maps and transition states.

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF).

- Hammett parameters : Estimate electronic effects using σₚ values (cyclopropyl σₚ ≈ -0.15).

Application : Predict regioselectivity in electrophilic substitution (e.g., nitration at para-F position) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats (flammable liquid; flash point ~92°C ).

- Ventilation : Use fume hoods to avoid inhalation (irritant).

- Spill management : Absorb with inert material (vermiculite) and neutralize with 10% Na₂S₂O₃.

- Waste disposal : Halogenated waste stream; avoid aqueous disposal .

Advanced: How can researchers validate synthetic intermediates in multi-step syntheses?

Answer:

- Inline analytics : Use LC-MS to track intermediates without isolation.

- Isotopic labeling : Introduce C at the cyclopropane ring to confirm retention of structure.

- Mechanistic probes : Add radical scavengers (TEMPO) to test for unintended pathways.

Case study : AZD3264 synthesis requires rigorous validation of bromo-fluoro intermediates to prevent off-target kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.